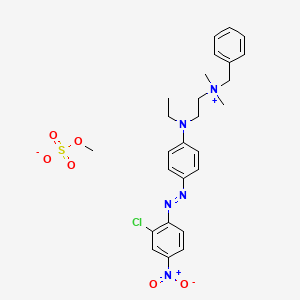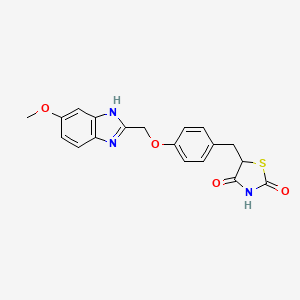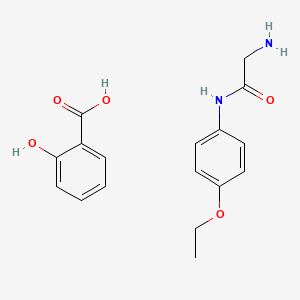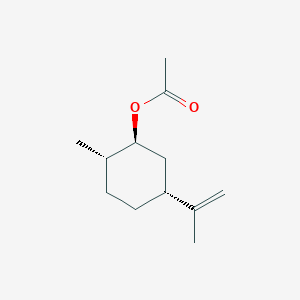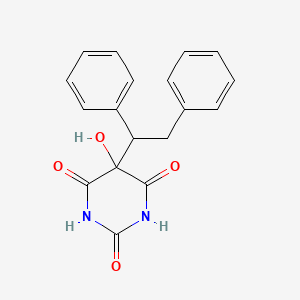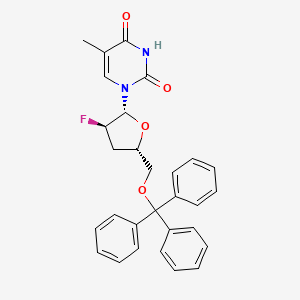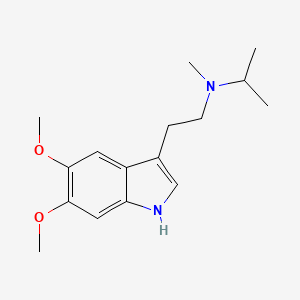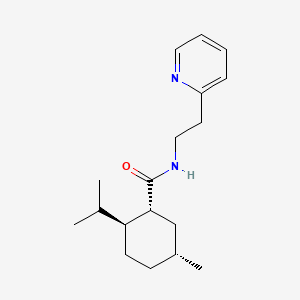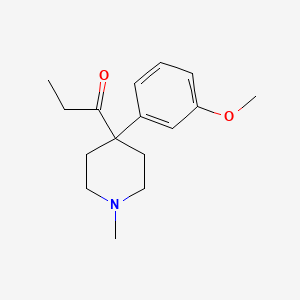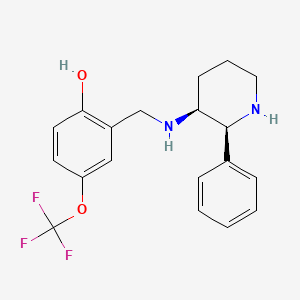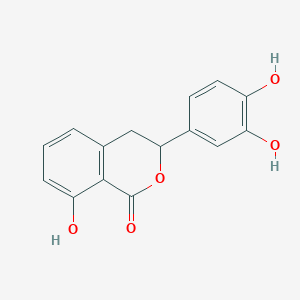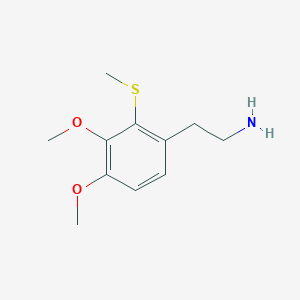
Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- is an organic compound with the molecular formula C11H17NO2S. It is a derivative of phenethylamine, characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring and a methylthio group at the 2 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and methylthiol.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 3,4-dimethoxybenzaldehyde and methylthiol under acidic conditions.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) to yield the final product, Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)-.
Industrial Production Methods
Industrial production methods for Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylthio groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Derivatives with substituted methoxy or methylthio groups
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine, 3,4-dimethoxy-: Lacks the methylthio group, leading to different chemical and biological properties.
3,4-Dimethoxyphenethylamine: Similar structure but without the methylthio group.
Dimethoxydopamine: Contains methoxy groups but differs in the position and presence of other functional groups.
Uniqueness
Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- is unique due to the presence of the methylthio group at the 2 position, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
75510-74-6 |
|---|---|
Molekularformel |
C11H17NO2S |
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
2-(3,4-dimethoxy-2-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO2S/c1-13-9-5-4-8(6-7-12)11(15-3)10(9)14-2/h4-5H,6-7,12H2,1-3H3 |
InChI-Schlüssel |
NJNFCDQQEIAOIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CCN)SC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


